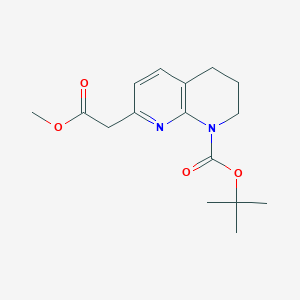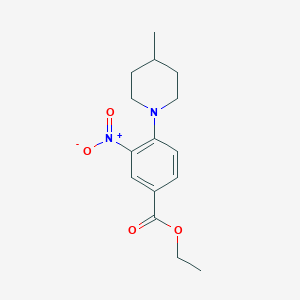![molecular formula C15H15NO4S B1346459 Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- CAS No. 19577-80-1](/img/structure/B1346459.png)
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-” is a cellular β-catenin degradation inducer with anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo . It is a cell-permeable compound that targets β-catenin via direct affinity interaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-” include a molecular weight of 305.4 g/mol . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学的研究の応用
Medicinal Chemistry Applications
The modification of benzoic acid derivatives, including those similar to the specified compound, has been extensively studied for their potential therapeutic applications. For instance, derivatives of benzoic acid have been identified as EP1 receptor selective antagonists, showing promise in the development of new therapeutic agents targeting the EP1 receptor subtype. These modifications aim to enhance the hydrophilic properties of the molecule, potentially leading to optimized antagonist activity with in vivo efficacy (Naganawa et al., 2006). Further structural optimization has been conducted to reduce the potential for harmful drug interactions by minimizing inhibitory activity against hepatic cytochrome P450 isozymes, highlighting the importance of selective activity in drug development (Naganawa et al., 2006).
Materials Science Applications
In the realm of materials science, the synthesis of sulfonamide and sulfonate carboxylic acid derivatives from sulfonyl chlorides has been reported. This research demonstrates an eco-friendly method for producing these derivatives under mild conditions, with high yields and purity. The study underscores the potential applications of these compounds in developing new materials with significant biological applications (Almarhoon et al., 2019).
作用機序
Target of Action
The primary target of Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis.
Biochemical Pathways
The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is a group of signal transduction pathways made of proteins that pass signals into the cell through cell surface receptors. By inducing the degradation of β-catenin, the compound can inhibit the Wnt signaling-dependent proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially be used as a therapeutic agent in the treatment of cancers that are dependent on the Wnt signaling pathway for growth and proliferation .
特性
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(19,20)16(2)14-6-4-3-5-13(14)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRZUWAHRYECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302402 |
Source


|
| Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19577-80-1 |
Source


|
| Record name | NSC150826 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)












